The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole
The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole, a key substituted pyrazole derivative. Rooted in the pioneering work of Ludwig Knorr in the late 19th century, the synthesis of this class of compounds marked a pivotal moment in heterocyclic chemistry. This document delves into the foundational Knorr pyrazole synthesis, providing a detailed, step-by-step methodology for the preparation of the title compound from its fundamental precursors. Furthermore, it consolidates the known physicochemical properties and spectroscopic data, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Historical Perspective: The Dawn of Pyrazole Chemistry
The story of 1,5-Dimethyl-3-ethoxycarbonylpyrazole is intrinsically linked to the broader history of pyrazole chemistry, which began in 1883 with the seminal work of German chemist Ludwig Knorr.[1] Knorr's investigation into the reaction between ethyl acetoacetate and phenylhydrazine led to the first synthesis of a pyrazole derivative, specifically a pyrazolone.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry and involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][3] The versatility and simplicity of this method have cemented its importance in medicinal chemistry, as the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[3][4]
The fundamental principle of the Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, leading to the formation of the pyrazole ring through a cyclocondensation reaction.[2][3] This foundational discovery paved the way for the synthesis of a vast array of substituted pyrazoles, including the subject of this guide, 1,5-Dimethyl-3-ethoxycarbonylpyrazole.
The Synthetic Pathway: From Precursors to Product
The synthesis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole is a direct application of the Knorr pyrazole synthesis, utilizing ethyl 2,4-dioxovalerate as the 1,3-dicarbonyl component and methylhydrazine as the hydrazine derivative.
Synthesis of the Key Precursor: Ethyl 2,4-dioxovalerate
The primary precursor for the synthesis is ethyl 2,4-dioxovalerate (also known as ethyl acetopyruvate).[5] This compound can be synthesized via a Claisen condensation reaction between diethyl oxalate and acetone.[6]
Experimental Protocol: Synthesis of Ethyl 2,4-dioxovalerate [6]
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare a solution of sodium ethoxide (0.45 mol) in 300 mL of anhydrous ethanol.
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Addition of Reactants: Cool the solution in an ice-salt bath. A mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol) is then added dropwise to the sodium ethoxide solution, ensuring the reaction temperature is maintained below -5 °C.
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Reaction Time: The reaction mixture is stirred for 3 hours at this temperature.
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Work-up: The mixture is then poured into ice water, and the pH is adjusted to approximately 4 with 1 mol/L hydrochloric acid.
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Extraction and Purification: The aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2,4-dioxovalerate as a yellow liquid.
The Knorr Condensation: Formation of 1,5-Dimethyl-3-ethoxycarbonylpyrazole
With the 1,3-dicarbonyl precursor in hand, the final step involves its cyclocondensation with methylhydrazine. This reaction proceeds via the classical Knorr pyrazole synthesis mechanism.
Experimental Protocol: Synthesis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole
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Reaction Setup: In a round-bottomed flask, dissolve ethyl 2,4-dioxovalerate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[2]
-
Addition of Hydrazine: To this solution, add methylhydrazine (1.0 equivalent) dropwise. An exothermic reaction may be observed.[3]
-
Heating: The reaction mixture is then heated under reflux for a period of 1-2 hours to ensure the completion of the cyclization.[3]
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Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent, such as ethanol or diethyl ether, to yield 1,5-Dimethyl-3-ethoxycarbonylpyrazole as a solid.[3][7]
Reaction Scheme:
Caption: Synthetic pathway to 1,5-Dimethyl-3-ethoxycarbonylpyrazole.
Physicochemical Properties and Spectroscopic Data
1,5-Dimethyl-3-ethoxycarbonylpyrazole is a solid at room temperature with a melting point in the range of 42-46 °C.[7]
Table 1: Physicochemical Properties of 1,5-Dimethyl-3-ethoxycarbonylpyrazole
| Property | Value | Reference |
| CAS Number | 5744-51-4 | [7][8] |
| Molecular Formula | C₈H₁₂N₂O₂ | [7][8] |
| Molecular Weight | 168.19 g/mol | [7][8] |
| Melting Point | 42-46 °C | [7] |
| Appearance | Solid | [7] |
| InChIKey | OJPXVXXMBWKEAT-UHFFFAOYSA-N | [7][8] |
Spectroscopic Data:
Potential Applications and Biological Activity
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[4][11]
While specific biological activity data for 1,5-Dimethyl-3-ethoxycarbonylpyrazole is not extensively published, related ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been investigated as a new class of antimicrobial agents.[12] For instance, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as various fungi.[12] Specifically, some analogues have exhibited promising minimum inhibitory concentrations (MIC) against E. coli and C. parapsilosis.[12]
Furthermore, the discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of the TGR5 receptor highlights the potential of this scaffold in metabolic disease research.[13] The structural similarity suggests that 1,5-Dimethyl-3-ethoxycarbonylpyrazole could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.
Workflow Diagram:
Caption: A typical research workflow involving the synthesis and evaluation of novel pyrazole derivatives.
Conclusion
1,5-Dimethyl-3-ethoxycarbonylpyrazole stands as a testament to the enduring legacy of Ludwig Knorr's pioneering work in heterocyclic chemistry. Its synthesis, a classic example of the Knorr pyrazole reaction, is both elegant and efficient. While its own biological profile is yet to be fully elucidated in publicly accessible literature, the well-documented activities of structurally related pyrazoles underscore its potential as a valuable building block in the ongoing quest for novel therapeutic agents. This guide provides a solid foundation for researchers to understand, synthesize, and further explore the potential of this versatile molecule.
References
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